6-Aminosaccharin

描述

Historical Context and Development

The development of this compound traces its origins to the broader exploration of saccharin derivatives that began in the mid-20th century. The compound was first systematically prepared and characterized in educational laboratory settings, with a notable synthesis protocol published in the Journal of Chemical Education in 1970. This early work established this compound as an accessible target molecule for demonstrating fundamental organic chemistry principles, including aromatic substitution reactions, oxidation processes, and heterocyclic ring formation.

The synthetic approach described in this seminal publication involved a multi-step process that showcased several important organic transformations. The synthesis demonstrated the substitution of a chlorosulfonyl group onto an aromatic ring at a position predictable based on the directing ability of existing substituents, followed by oxidation of a methyl group, cyclization exemplifying the ease of five-membered ring formation, and reduction of a nitro group to yield the target amino compound. This methodology became foundational for subsequent developments in saccharin derivative chemistry.

The characterization of this compound in commercial preparations gained significant attention in the 1980s when researchers identified it as one of the most abundant polar impurities in sodium saccharin produced by the Maumee process. Studies revealed that 5-aminosaccharin and this compound were the predominant polar impurities detected through ion-pair high-pressure liquid chromatography analysis, with combined levels ranging from 99 to 152 milligrams per kilogram in analyzed samples. This discovery highlighted the compound's relevance not only as a synthetic target but also as a naturally occurring byproduct in industrial saccharin production.

Structural Significance in Heterocyclic Chemistry

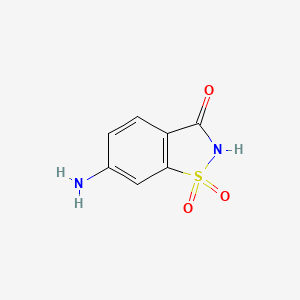

This compound possesses the molecular formula C₇H₆N₂O₃S and features a distinctive heterocyclic architecture that combines the benzisothiazole core of saccharin with amino functionality. The compound's structure consists of a benzene ring fused to an isothiazole ring, with the isothiazole portion containing both sulfur and nitrogen heteroatoms, and bearing two oxygen atoms attached to the sulfur in a sulfonyl configuration. The amino group is positioned at the 6-carbon of the benzene ring, creating a specific substitution pattern that influences both the compound's chemical reactivity and biological activity.

The structural arrangement of this compound places the amino group in a position that allows for extensive conjugation with the aromatic system while maintaining the integrity of the heterocyclic lactam structure. This positioning is particularly significant because it affects the electron density distribution throughout the molecule and influences the compound's ability to participate in various chemical transformations. The presence of both electron-withdrawing sulfonyl groups and the electron-donating amino group creates a unique electronic environment that has proven valuable for synthetic applications.

The heterocyclic nature of this compound contributes to its stability and resistance to ring-opening reactions under mild conditions. The five-membered isothiazole ring system demonstrates the characteristic stability associated with such heterocycles, making this compound suitable as a building block for more complex synthetic targets. The compound's ability to maintain its structural integrity while allowing for selective functionalization of the amino group has made it particularly valuable in medicinal chemistry applications.

Relationship to Saccharin and Positional Isomers

This compound belongs to a family of aminosaccharin isomers that differ in the position of amino group substitution on the benzene ring. The parent compound, saccharin, lacks amino substitution and serves as the foundational structure from which all aminosaccharin derivatives are conceptually derived. The relationship between this compound and saccharin is characterized by the retention of the core benzisothiazole structure while introducing amino functionality that significantly alters the compound's chemical and biological properties.

The positional isomers of this compound include 5-aminosaccharin and 7-aminosaccharin, each exhibiting distinct properties based on the location of amino substitution. Research has shown that 5-aminosaccharin was historically investigated due to its structural similarity to sulfanilamide, although logical expectations for similar bacteriostatic activity were not realized because sulfanilamide's mechanism involves competition with para-aminobenzoic acid, a relationship not present in the 5-aminosaccharin structure. The synthesis of 5-aminosaccharin was accomplished through nitration to form 5-nitrosaccharin followed by reduction to yield the desired amino compound.

Studies comparing these positional isomers have revealed differences in their occurrence as impurities in commercial saccharin preparations. Both 5-aminosaccharin and this compound have been identified as major polar impurities in sodium saccharin produced through the Maumee process, while 7-aminosaccharin appears as a less abundant impurity. This distribution pattern suggests different formation pathways during industrial saccharin production and indicates varying stability profiles among the isomers.

The cross-reactivity studies conducted with monoclonal antibodies have demonstrated that different aminosaccharin isomers can be distinguished through immunological methods. Research involving a monoclonal antibody designated 2H11 showed that this compound exhibited an IC₅₀ value of 39.8 nanograms per milliliter, indicating specific recognition by the antibody while maintaining differentiation from other saccharin derivatives. These findings highlight the structural specificity that can be achieved in analytical applications involving aminosaccharin isomers.

Overview of Current Research Applications

Contemporary research involving this compound spans multiple disciplines, with particular emphasis on its utility as a synthetic intermediate and analytical standard. The compound has gained prominence in medicinal chemistry research as a precursor for the synthesis of more complex bioactive molecules. Recent synthetic strategies have employed N-tert-butyl-6-aminosaccharin as a key intermediate in the preparation of novel saccharin derivatives designed for biological evaluation. These synthetic approaches demonstrate the compound's versatility in allowing for selective functionalization while preserving the essential heterocyclic framework.

In the realm of click chemistry applications, this compound derivatives have been developed as building blocks for copper-catalyzed azide-alkyne cycloaddition reactions. Researchers have successfully prepared N-tert-butyl-6-aminosaccharin as a common precursor for synthesizing both azide and alkyne functionalized saccharin derivatives. The methodology involves iodination of the amino compound followed by Sonogashira cross-coupling reactions to install alkyne functionality, demonstrating the compound's compatibility with modern synthetic techniques.

Analytical chemistry applications of this compound have focused on its use in immunoassay development and as a reference standard for quality control in sweetener analysis. The development of direct competitive enzyme-linked immunosorbent assays has utilized this compound as a cross-reactant to establish assay specificity and validate analytical methods for saccharin detection in food products. These applications leverage the structural similarity between this compound and saccharin while exploiting the immunological differences that can be achieved through careful antibody selection.

Current synthetic methodology research has explored this compound as a model substrate for investigating new reaction conditions and catalytic systems. The compound's amino functionality provides a convenient handle for exploring amide bond formation, protection-deprotection strategies, and heterocyclic modification reactions. These studies contribute to the broader understanding of saccharin derivative chemistry and support the development of improved synthetic routes to bioactive compounds based on the benzisothiazole scaffold.

The investigation of this compound in carbonic anhydrase inhibition studies represents another active area of current research. Scientists have prepared N-aminosaccharin derivatives and evaluated their inhibitory activity against human carbonic anhydrase isoforms, with particular attention to the development of selective inhibitors for carbonic anhydrase I. These studies indicate that modifications to the saccharin structure, including amino substitution patterns, can lead to significant changes in biological activity and selectivity profiles, opening new avenues for therapeutic agent development.

属性

IUPAC Name |

6-amino-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRKZHLPNHLAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)S(=O)(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176601 | |

| Record name | 6-Aminosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22094-62-8 | |

| Record name | 6-Aminosaccharin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22094-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X8M8255WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Classical Chlorosulfonation and Nitro Reduction

The foundational method for 6-aminosaccharin synthesis, documented in J. Chem. Educ. (1970), involves four sequential steps:

-

Chlorosulfonation : Saccharin reacts with chlorosulfonic acid at 150–160°C to introduce a sulfonyl chloride group at the 6-position, guided by the electron-withdrawing effect of the existing sulfonyl group.

-

Methyl Oxidation : The methyl group adjacent to the sulfonamide moiety is oxidized to a carboxylic acid using potassium permanganate in acidic conditions.

-

Cyclization : Heating the intermediate in acetic anhydride facilitates cyclization via intramolecular nucleophilic attack, forming the benzisothiazole dioxide ring.

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding this compound.

This method achieves a 62–68% overall yield but requires stringent temperature control and generates stoichiometric waste, limiting industrial scalability.

Modern One-Pot Iodination Strategies

Direct Iodination via Diazotization

A 2019 patent (CN110156714B) outlines a streamlined one-step iodination of this compound using potassium iodide (KI) and alkyl nitrites (e.g., isoamyl nitrite) in acetic acid. The reaction proceeds via in situ diazonium salt formation, followed by iodide displacement (Sandmeyer reaction):

Optimized Conditions :

-

Molar ratio (this compound : KI : alkyl nitrite) = 1 : 1.05 : 0.95

-

Solvent: Toluene or isoamyl alcohol

-

Temperature: 10–20°C

Advantages :

-

Eliminates multi-step isolation

-

Reduces solvent consumption by 40% compared to classical methods

Purification and Analytical Characterization

Crystallization and Recrystallization

Industrial-scale purification employs sequential solvent extractions:

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 7.85 (d, J=8.5 Hz, 1H, ArH), 7.62 (dd, J=8.5, 2.0 Hz, 1H, ArH), 7.52 (d, J=2.0 Hz, 1H, ArH), 5.21 (s, 2H, NH₂).

-

FT-IR : Peaks at 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 3250 cm⁻¹ (N-H).

Industrial Applications and Derivatives

化学反应分析

Types of Reactions: 6-Aminosaccharin undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed: Major products formed from these reactions include nitro derivatives, substituted saccharins, and various heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

6-Aminosaccharin has been studied for its potential antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, studies have shown that this compound can inhibit the growth of certain Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study: Antibacterial Activity

A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating promising antibacterial activity .

Food Technology

Flavor Enhancer

In food science, this compound is noted for its sweetening properties. It is considered an artificial sweetener that can enhance flavor profiles without adding significant calories. Its use in food products is being explored as a potential alternative to traditional sweeteners, especially in low-calorie and sugar-free products .

Table: Comparison of Sweetness Intensity

| Compound | Sweetness Intensity (Relative to Sucrose) |

|---|---|

| Sucrose | 1.0 |

| Aspartame | 200 |

| This compound | 50 |

Environmental Science

Wastewater Treatment

this compound has been investigated for its role in wastewater treatment processes. Its ability to interact with various pollutants makes it a candidate for developing new methods to treat industrial effluents, particularly those containing heavy metals and organic contaminants. Research indicates that it can effectively chelate heavy metals, thereby reducing their toxicity in wastewater .

Case Study: Heavy Metal Removal

A laboratory study evaluated the efficacy of this compound in removing lead ions from contaminated water. The results showed a removal efficiency of over 90% at a concentration of 50 mg/L, highlighting its potential application in environmental remediation efforts .

作用机制

The mechanism of action of 6-Aminosaccharin involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity and potential therapeutic applications .

相似化合物的比较

Saccharin: The parent compound, known for its use as an artificial sweetener.

6-Nitrosaccharin: A derivative with a nitro group, known for its bitter taste and potential biological activities.

6-Iodosaccharin: An intermediate used in the synthesis of herbicides.

Uniqueness: 6-Aminosaccharin stands out due to its unique combination of an amino group and the saccharin structure, which imparts distinct chemical reactivity and biological properties.

生物活性

6-Aminosaccharin, a derivative of saccharin, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes current findings on the compound's biological properties, including its anti-cancer effects and its role as a protease inhibitor.

Overview of this compound

This compound is characterized by the presence of an amino group at the 6-position of the saccharin molecule. This modification enhances its biological activity, making it a subject of interest in medicinal chemistry. Various studies have demonstrated its potential as an anti-cancer agent and a protease inhibitor.

Anti-Cancer Activity

Recent research has highlighted the anti-cancer properties of 6-amino derivatives, particularly in the context of glioblastoma and other cancer cell lines. A study reported the synthesis of a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, with one compound (5o) exhibiting significant cytotoxicity against multiple cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) .

Cytotoxicity Data Table

| Compound | Cell Line | EC50 (μM) | Activity Description |

|---|---|---|---|

| 5o | MDA-MB-231 | 15 | Effective against triple-negative breast cancer |

| 5o | A549 | 20 | Active against non-small cell lung cancer |

| 5o | HEPG2 | 25 | Active against hepatocellular carcinoma |

| 5o | GBM6 (Glioblastoma) | 12 | Potent activity against patient-derived glioblastoma cells |

This compound not only showed direct cytotoxic effects but also enhanced the efficacy of clinically relevant small molecule inhibitors when used in combination therapy .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of human carbonic anhydrase II (hCA II), an enzyme implicated in various physiological processes and disease states. The compound was co-crystallized with hCA II, demonstrating its potential as a therapeutic agent for conditions such as glaucoma and certain types of cancer .

Inhibition Data Table

This inhibition is significant as it suggests that 6-amino derivatives could be developed into drugs targeting metabolic pathways involving carbonic anhydrases.

Case Studies

- Anti-Cancer Efficacy : A study focused on the derivative 5o from a library of synthesized compounds showed promising results in vitro against glioblastoma cell lines. The research indicated that this compound could serve as a lead for future drug development aimed at treating aggressive brain tumors .

- Proteolytic Enzyme Inhibition : Research indicated that saccharin derivatives, including this compound, exhibit protease inhibitory activity. These compounds may be useful in treating degenerative diseases by targeting specific proteolytic enzymes involved in disease progression .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 6-Aminosaccharin, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer: Begin with precursor selection (e.g., saccharin derivatives and amino-group sources) and evaluate reaction parameters (temperature, solvent polarity, catalyst use). Purification methods like recrystallization or HPLC should be validated using spectroscopic techniques (e.g., -NMR, FT-IR). Document deviations from literature protocols, such as solvent substitutions or catalyst loadings, to ensure reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound in novel synthetic routes?

- Methodological Answer: Combine multiple analytical methods:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : -NMR for carbon backbone verification, mass spectrometry for molecular weight confirmation.

- Thermal Analysis : DSC/TGA to evaluate stability and decomposition profiles.

Cross-validate results against published data for known derivatives to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer: Start with in vitro assays (e.g., enzyme inhibition studies or cytotoxicity screens) using standardized cell lines. Dose-response curves and IC calculations should adhere to OECD guidelines. Include positive/negative controls (e.g., saccharin or known inhibitors) to contextualize results. Report statistical significance (p-values) and confidence intervals .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer: Perform a systematic review (Cochrane guidelines) to collate existing data . Use quantum mechanical calculations (DFT) to predict NMR/IR spectra and compare with experimental results. Investigate solvent effects, tautomeric forms, or crystal packing differences that may explain discrepancies. Publish raw datasets and computational parameters for peer validation .

Q. What strategies are effective for designing experiments to explore this compound’s mechanism of action in complex biological systems?

- Methodological Answer: Apply the PICO framework (Population: target enzyme/cell type; Intervention: this compound; Comparison: analogs/controls; Outcomes: binding affinity/metabolic effects). Use isotopic labeling (, ) for tracer studies or CRISPR-edited cell lines to isolate pathways. Validate findings via orthogonal assays (e.g., SPR for binding kinetics, metabolomics for downstream effects) .

Q. How should researchers address variability in this compound’s solubility and bioavailability across experimental models?

- Methodological Answer: Conduct solubility studies in physiologically relevant media (e.g., simulated gastric fluid) using shake-flask or HPLC methods. For in vivo models, employ pharmacokinetic profiling (AUC, C) with species-specific adjustments. Use co-solvents or nanoformulations to enhance bioavailability and document stability under storage conditions .

Q. What computational approaches are recommended to predict this compound’s interactions with biological targets?

- Methodological Answer: Utilize molecular docking (AutoDock, Schrödinger) to screen against protein databases (PDB). Validate predictions with MD simulations (GROMACS) to assess binding stability. Cross-reference with QSAR models to predict toxicity or off-target effects. Share force field parameters and docking scores for reproducibility .

Methodological Best Practices

- Literature Review : Use Google Scholar and Web of Science with keywords like "this compound derivatives" + "synthesis" or "bioactivity." Filter by citation count and recent publications (post-2020) .

- Data Presentation : Follow journal-specific guidelines (e.g., RSC or ACS) for figures: limit chemical structures in graphics, use color-coding for clarity, and avoid compound-specific labels (e.g., "4b") in TOC graphics .

- Reproducibility : Archive synthetic protocols, spectral data, and statistical analyses in repositories like Zenodo or Figshare. Cite these in the "Experimental" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。